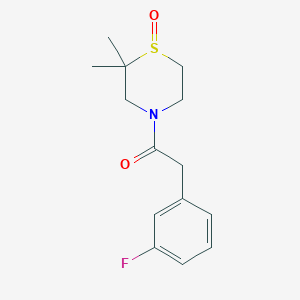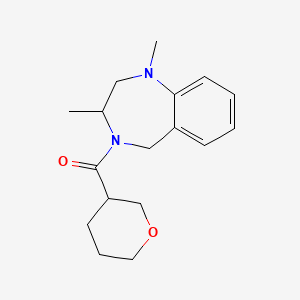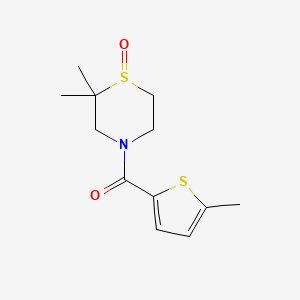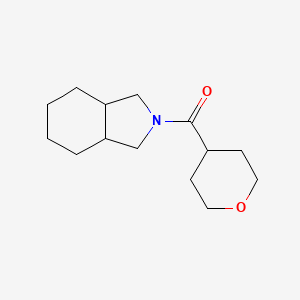
4-Chloro-2-pyrazin-2-ylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-pyrazin-2-ylaniline is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the 4th position and an aniline group at the 2nd position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-pyrazin-2-ylaniline typically involves the reaction of 4-chloropyrazine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chloro group is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-2-pyrazin-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as nitro, hydroxyl, or alkoxy groups.
科学研究应用
4-Chloro-2-pyrazin-2-ylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of 4-Chloro-2-pyrazin-2-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but with a nitro group instead of an aniline group.
2-Chloro-4-nitroaniline: Another structural isomer with different positioning of the chloro and nitro groups.
4-Chloro-2-aminopyridine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
4-Chloro-2-pyrazin-2-ylaniline is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-chloro-2-pyrazin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFINSIMTWJTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Fluorophenyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B7616900.png)
![(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7616914.png)
![1-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-3-cyclohex-3-en-1-yl-1-methylurea](/img/structure/B7616923.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7616926.png)

![2-[(1,3,5-Trimethylpyrazol-4-yl)oxymethyl]indolizine-1-carbonitrile](/img/structure/B7616938.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-[5-(oxolan-2-yl)-1,3-oxazol-4-yl]methanone](/img/structure/B7616949.png)




